molecular formula C8H15N3S B1473024 1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine CAS No. 1707394-39-5

1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine

Cat. No. B1473024
CAS RN: 1707394-39-5
M. Wt: 185.29 g/mol
InChI Key: GFXQNLZWIRRTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine, also known as DTPA, is a chelating agent that is used to bind metal ions in aqueous solution. It has a wide range of applications in both scientific research and industrial processes. In scientific research, DTPA is used to study the effects of metal ions on biochemical and physiological processes, while in industrial processes, it is used to remove metal ions from wastewater.

Scientific Research Applications

Pharmacology

Compounds with piperidine structures have been explored for their potential therapeutic effects. Piperidine derivatives have shown a range of biological activities, including antibacterial, antifungal, and antimalarial properties . The presence of a thiazole ring, as in “1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine”, could potentially enhance these activities.

Medicinal Chemistry

In medicinal chemistry, piperidine and thiazole derivatives are often studied for their potential as lead compounds in drug discovery. They may serve as inhibitors or modulators of various biological targets . For example, targeting the catalytic domain of enzymes like histone methyltransferase Dot1L with such compounds could represent a therapeutic approach for certain leukemias .

Organic Synthesis

Piperidine derivatives are valuable intermediates in organic synthesis. They can be used to synthesize more complex molecules with potential pharmacological activities. The amine group in “1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine” could be utilized for further chemical modifications .

properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c9-7-2-1-4-11(6-7)8-10-3-5-12-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXQNLZWIRRTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NCCS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dihydrothiazol-2-yl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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